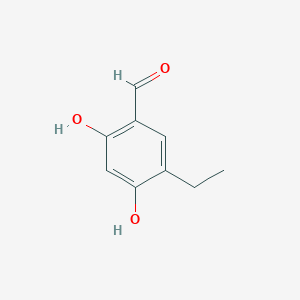
5-Ethyl-2,4-dihydroxybenzaldehyde
Cat. No. B1627082
Key on ui cas rn:
37470-83-0
M. Wt: 166.17 g/mol
InChI Key: OMBGAXPPTGSSQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05352690
Procedure details


A 50 mL dry THF solution of the above prepare 2-cyano-2-methyl-7-hydroxyheptane and 2,3-dihydroxy-4-ethylbenzaldehyde was stirred at room temp. To this solution added triphenylphosphine (17.91 g, 68.3 mmol) and finally diethyl azodicarboxylate (11.89 g, 68.3 mmol). The reaction was stirred at room temp for 2 h 15 min. and then quenched with saturated NH4Cl solution. The THF was removed under vacuum and the resulting residue was dissolved in EtOAc and the EtOAc solution was washed with brine. The organic layer was dried over MgSO4. Filtration and solvent removal gave an orange solid. The product was purified by Waters Prep 500 chromatography using silica gel as a solid support and eluting with a gradient of 10% to 30% EtOAc/Hexane over 50 min. The desired product was obtained as a yellow oil (10.50 g, 51%).

Name
diethyl azodicarboxylate
Quantity
11.89 g
Type
reactant
Reaction Step One

Name
2-cyano-2-methyl-7-hydroxyheptane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
2,3-dihydroxy-4-ethylbenzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name

Name
Yield
51%
Identifiers


|
REACTION_CXSMILES
|
C(C(C)(CCCCCO)C)#N.[OH:12][C:13]1[C:20](O)=[C:19](CC)[CH:18]=[CH:17][C:14]=1[CH:15]=[O:16].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C([O:52][CH2:53][CH3:54])=O)=NC(OCC)=O>C1COCC1>[CH2:19]([C:18]1[C:53]([OH:52])=[CH:54][C:15]([OH:16])=[C:14]([CH:17]=1)[CH:13]=[O:12])[CH3:20]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
17.91 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
diethyl azodicarboxylate
|
|
Quantity
|
11.89 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=NC(=O)OCC)C(=O)OCC
|
Step Two
|
Name
|
2-cyano-2-methyl-7-hydroxyheptane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C(C)(CCCCCO)C
|
|
Name
|
2,3-dihydroxy-4-ethylbenzaldehyde
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C=O)C=CC(=C1O)CC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at room temp
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction was stirred at room temp for 2 h 15 min.
|
|
Duration
|
15 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with saturated NH4Cl solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The THF was removed under vacuum
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the resulting residue was dissolved in EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
the EtOAc solution was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration and solvent removal
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave an orange solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was purified by Waters Prep 500 chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with a gradient of 10% to 30% EtOAc/Hexane over 50 min
|
|
Duration
|
50 min
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C=1C(=CC(=C(C=O)C1)O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.5 g | |
| YIELD: PERCENTYIELD | 51% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
